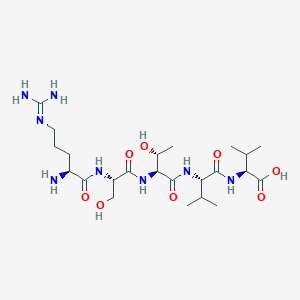
(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group attached to a cyclohexane ring with two hydroxyl groups. The stereochemistry of this compound is defined by the (1R,2R,5R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the substitution reactions may involve reagents such as aniline and appropriate catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the anilino moiety .
Aplicaciones Científicas De Investigación
(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of (1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,3S,5R)-(-)-2,3-Pinanediol: Another chiral diol with a similar cyclohexane structure but different substituents.
(1R,2R,5R)-(+)-2-Hydroxy-3-pinanone: A related compound with a hydroxyl group and a ketone functional group
Uniqueness
(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol is unique due to its specific stereochemistry and the presence of both anilino and hydroxyl groups.
Propiedades
Número CAS |
849946-85-6 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol |
InChI |
InChI=1S/C14H21NO2/c1-14(2)9-12(17)11(16)8-13(14)15-10-6-4-3-5-7-10/h3-7,11-13,15-17H,8-9H2,1-2H3/t11-,12-,13-/m1/s1 |
Clave InChI |
NAPFWQKAHJRELX-JHJVBQTASA-N |
SMILES isomérico |
CC1(C[C@H]([C@@H](C[C@H]1NC2=CC=CC=C2)O)O)C |
SMILES canónico |
CC1(CC(C(CC1NC2=CC=CC=C2)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)

![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)

![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)


![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)

![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)

![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)

